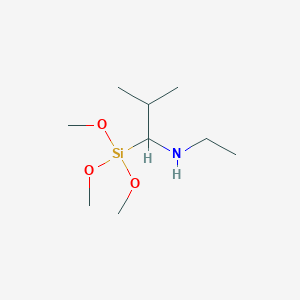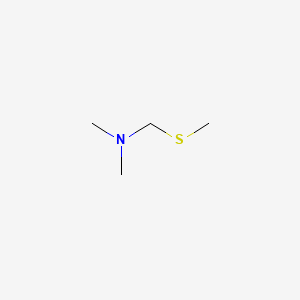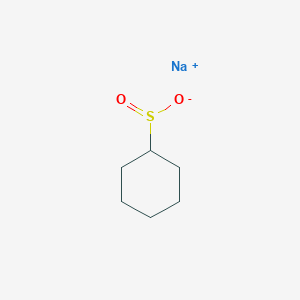
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane
Vue d'ensemble
Description
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane is a secondary amino functional trialkoxy silane. It is also known by several synonyms, including 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-, and N-Ethyl-3-aminoisobutyltrimethoxysilane . This compound is primarily used as a coupling agent in various industrial applications, particularly in the modification of microparticle surfaces and as a primary amine coupling agent for UV cure and epoxy systems .
Méthodes De Préparation
The synthesis of (3-(N-Ethylamino)Isobutyl)Trimethoxysilane involves the reaction of N-ethyl-2-methyl-3-aminopropyltrimethoxysilane with isocyanate resins to form moisture-curable systems . The reaction conditions typically include a controlled environment to ensure the stability and purity of the product. Industrial production methods often involve large-scale synthesis in specialized reactors to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly with isocyanate resins, to form urethane linkages.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and isocyanate compounds for substitution reactions . The major products formed from these reactions include moisture-curable systems and modified silanes .
Applications De Recherche Scientifique
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of (3-(N-Ethylamino)Isobutyl)Trimethoxysilane involves its ability to react with isocyanate resins to form urethane linkages. This reaction enhances the adhesion and mechanical properties of the materials it is applied to . The molecular targets include the functional groups present in the resins and substrates, leading to the formation of stable and durable bonds .
Comparaison Avec Des Composés Similaires
(3-(N-Ethylamino)Isobutyl)Trimethoxysilane is unique due to its secondary amino functional group and trialkoxy silane structure. Similar compounds include:
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: This compound has primary and secondary amine groups, making it suitable for different coupling applications.
N-(2-Aminoethyl)-3-aminopropylmethyldimethoxysilane: It has a similar structure but with different alkoxy groups, affecting its reactivity and application.
These similar compounds share some functional properties but differ in their specific applications and reactivity due to variations in their chemical structures .
Propriétés
IUPAC Name |
N-ethyl-2-methyl-1-trimethoxysilylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO3Si/c1-7-10-9(8(2)3)14(11-4,12-5)13-6/h8-10H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTUAIITEFRCHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![3-cyclopropyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B7985785.png)
